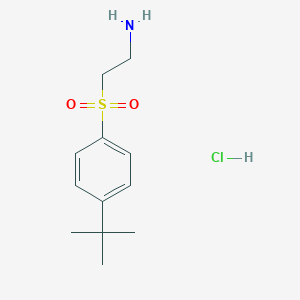

2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S.ClH/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJUZYONTDQZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Corresponding amines.

Substitution: N-substituted amines.

Scientific Research Applications

2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Sulfonyl vs. Thioether Groups

- The tert-butylbenzenesulfonyl group may confer steric hindrance, reducing off-target interactions .

- Methylthio (2C-T, 1e): The thioether group is less polar but more lipophilic, facilitating blood-brain barrier penetration. This correlates with hallucinogenic activity in phenylalkylamines .

Bulky Substituents

- Morpholinylsulfonyl (EN300-39920404) : Combines sulfonyl polarity with morpholine’s basicity, possibly favoring interactions with charged receptor residues .

Biological Activity

2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, CK2 inhibitors have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers .

Table 1: Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| AB668 | MDA-MB231 | 10 | Induces apoptosis |

| AB526 | A549 | 20 | Inhibits growth |

| CX-4945 | RPTEC | 5 | Reduces viability |

The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways. For example, it has been observed that such compounds can affect the phosphorylation levels of proteins like Akt and Stat3, which are critical in regulating cell survival and proliferation .

3. Neuroprotective Effects

Research has also suggested potential neuroprotective effects attributed to sulfonamide derivatives. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Case Study 1 : A study involving a sulfonamide derivative demonstrated significant tumor regression in xenograft models when administered at therapeutic doses.

- Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds in patients with advanced cancer showed promising results, with a notable reduction in tumor markers.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride?

The synthesis typically involves:

- Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with ethan-1-amine under basic conditions (e.g., NaOH) to form the sulfonamide intermediate.

- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Key reaction parameters include controlled pH (8–10) during sulfonylation and stoichiometric HCl addition to ensure complete salt formation .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the sulfonamide structure (e.g., δ ~2.8–3.2 ppm for ethanamine protons, δ ~7.5–8.0 ppm for aromatic protons).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% is typical for research-grade material).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 316.1). Cross-referencing with literature values ensures accuracy .

Q. What safety protocols are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 masks to avoid inhalation or skin contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents or HCl gas.

- Waste Disposal : Segregate organic and acidic waste; neutralize residual HCl before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the hydrochloride salt?

Optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) to improve sulfonylation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature Control : Maintaining 0–5°C during HCl addition to prevent decomposition. Systematic Design of Experiments (DoE) can identify critical parameters .

Q. How do structural modifications (e.g., substituents on the benzene ring) affect the compound’s biological activity?

- Steric Effects : The tert-butyl group increases hydrophobicity, potentially enhancing membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂) may alter binding affinity to targets like serotonin receptors. Comparative studies with analogs (e.g., 2-(4-methylbenzenesulfonyl) derivatives) can quantify structure-activity relationships (SAR) .

Q. What methodologies resolve contradictions in reported biological data for this compound?

- Orthogonal Assays : Validate receptor binding using both radioligand displacement and functional cAMP assays.

- Purity Reassessment : Impurities (e.g., unreacted sulfonyl chloride) may confound results; reanalyze via LC-MS.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile divergent activity data .

Methodological Considerations

Q. How is the hydrochloride salt’s stability assessed under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.

- pH Stability : Assess solubility and decomposition in buffers (pH 1–12) to identify optimal storage conditions.

Q. What are best practices for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.